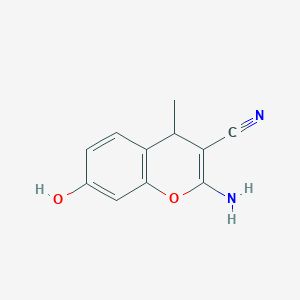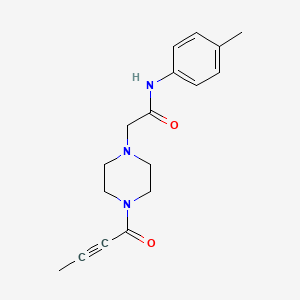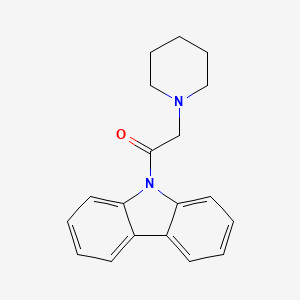![molecular formula C25H16ClN3O2S B11040321 6-chloro-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11040321.png)
6-chloro-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a chlorinated phenyl group and a pyrimidinylsulfanyl moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the Friedländer condensation reaction, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Formation of the Pyrimidinylsulfanyl Moiety: The pyrimidinylsulfanyl group can be introduced through nucleophilic substitution reactions involving pyrimidine derivatives and thiol compounds.
Coupling Reactions: The final step involves coupling the chlorinated quinolinone core with the pyrimidinylsulfanyl moiety under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidinyl moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NaOH, K2CO3, DMF
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted quinolinone derivatives
科学研究应用
6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival pathways.
相似化合物的比较
Similar Compounds
Pyrimidine Derivatives: Compounds such as imatinib and dasatinib, which are used as anticancer agents.
Quinolinone Derivatives: Compounds like nalidixic acid and oxolinic acid, which are used as antibacterial agents.
Uniqueness
6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE is unique due to its combined structural features of quinolinone and pyrimidine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C25H16ClN3O2S |
|---|---|
分子量 |
457.9 g/mol |
IUPAC 名称 |
6-chloro-3-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H16ClN3O2S/c26-17-11-12-19-18(13-17)22(16-9-5-2-6-10-16)23(24(31)27-19)32-25-28-20(14-21(30)29-25)15-7-3-1-4-8-15/h1-14H,(H,27,31)(H,28,29,30) |
InChI 键 |
XVSVNEAIJFRLAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone](/img/structure/B11040263.png)

![2-(4,6-dimethylpyrimidin-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11040274.png)
![7-(4-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11040282.png)

![8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11040293.png)

![9,15-dioxa-3,4,5,8,10,12,14,16-octazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11040302.png)
![(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide](/img/structure/B11040304.png)
![1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B11040305.png)
![4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11040309.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4-dimethoxybenzamide](/img/structure/B11040320.png)
